

Ligurobustoside N: A Technical Guide to its Discovery, Isolation, and Characterization

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Compound of Interest		
Compound Name:	Ligurobustoside N	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **Ligurobustoside N**, a phenylethanoid glycoside with noted antioxidant properties. The information is compiled to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Initial Characterization

Ligurobustoside N was first reported in a 2003 study by He and colleagues, who were investigating the antioxidative glycosides from the leaves of Ligustrum robustum (Roxb.) Blume. This plant, a member of the Oleaceae family, is used in traditional Chinese medicine. The investigation was prompted by the ethnopharmacological uses of the plant, including its application as a "Ku-Ding-Cha" tea for clearing heat and removing toxins. The isolation of **Ligurobustoside N**, along with other glycosides, was guided by a bioassay that measured the inhibition of hemolysis of red blood cells induced by 2,2'-azo-bis(2-amidinopropane) dihydrochloride, indicating its potential as an antioxidant.

Isolation History and Methodologies

Subsequent to its initial discovery, **Ligurobustoside N** has been isolated in more recent phytochemical studies of Ligustrum robustum. A detailed experimental protocol for its isolation was published in 2022. The following methodology is based on this more recent work and provides a robust procedure for obtaining **Ligurobustoside N**.



Plant Material

The leaves of Ligustrum robustum (Roxb.) Blume were collected from Yibin City, Sichuan Province, China.

Experimental Protocol for Isolation

The isolation of **Ligurobustoside N** involves a multi-step process beginning with extraction from the plant material, followed by a series of chromatographic separations.

Extraction:

- Fresh leaves of L. robustum are agitated and baked at 120°C for 50 minutes.
- The dried leaves are then pulverized.
- The powdered leaves (7.0 kg) are extracted with 70% ethanol (28 L) under reflux for 2 hours.
- The ethanol extract is filtered and concentrated under reduced pressure to yield a crude paste (2.2 kg).

Purification:

- The crude paste is dissolved in 95% ethanol, and water is added to precipitate chlorophyll.
- After filtration, the filtrate is concentrated to yield a residue (1.0 kg).
- This residue is subjected to silica gel column chromatography, eluting with a gradient of CH₂Cl₂-MeOH (10:0 to 0:10), to yield several fractions.
- The fraction containing Ligurobustoside N is then subjected to repeated column chromatography on silica gel, polyamide, and MCl-gel columns.
- Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Data Physicochemical and Spectroscopic Data



Property	Value	Reference
Molecular Formula	C35H46O18	INVALID-LINK
Exact Mass	754.2684 g/mol	INVALID-LINK
¹H-NMR (CD₃OD)	See Table 2	[1]
¹³ C-NMR (CD₃OD)	See Table 3	[1]

Spectroscopic Data Tables

Table 2: ¹H-NMR Spectroscopic Data for **Ligurobustoside N**[1]



Position	δΗ (ррт)	Multiplicity	J (Hz)
Aglycone			
2	2.81	t	7.2
3	3.75, 4.02	m	
7	6.71	d	8.4
8	7.04	d	8.4
Caffeoyl moiety			
2'	7.05	d	2.0
5'	6.78	d	8.0
6'	6.95	dd	8.0, 2.0
7'	7.59	d	16.0
8'	6.27	d	16.0
Glucosyl moiety			
1"	4.38	d	7.8
2"	4.93	t	9.0
3"	3.70	t	9.0
4"	3.56	t	9.0
5"	3.42	m	
6"	3.68, 3.88	m	_
Rhamnosyl moiety			
1'''	5.18	br s	_
2"'	3.96	br s	_
3'''	3.65	dd	9.6, 3.0
4'''	3.32	t	9.6



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5'''	3.52	m	
6'''	1.09	d	6.0

Table 3: ¹³C-NMR Spectroscopic Data for **Ligurobustoside N**[1]



Aglycone 1	
2 36.4 3 72.0 4 157.4 5 116.3 6 130.5 Caffeoyl moiety 1' 127.6 2' 115.2 3' 146.4 4' 149.8 5' 116.5 6' 123.1	
3 72.0 4 157.4 5 116.3 6 130.5 Caffeoyl moiety 1' 127.6 2' 115.2 3' 146.4 4' 149.8 5' 116.5 6' 123.1	
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2' 115.2 3' 146.4 4' 149.8 5' 116.5 6' 123.1	
3' 146.4 4' 149.8 5' 116.5 6' 123.1	
4' 149.8 5' 116.5 6' 123.1	
5' 116.5 6' 123.1	
6' 123.1	
7' 148.0	
	
8' 114.7	
9' 168.3	
Glucosyl moiety	
1" 104.2	
2" 76.2	
3" 81.6	
4" 71.0	
5" 76.0	



6"	62.5
Rhamnosyl moiety	
1'''	102.7
2'''	72.3
3'''	72.1
4'''	73.8
5'''	70.5
6'''	18.2

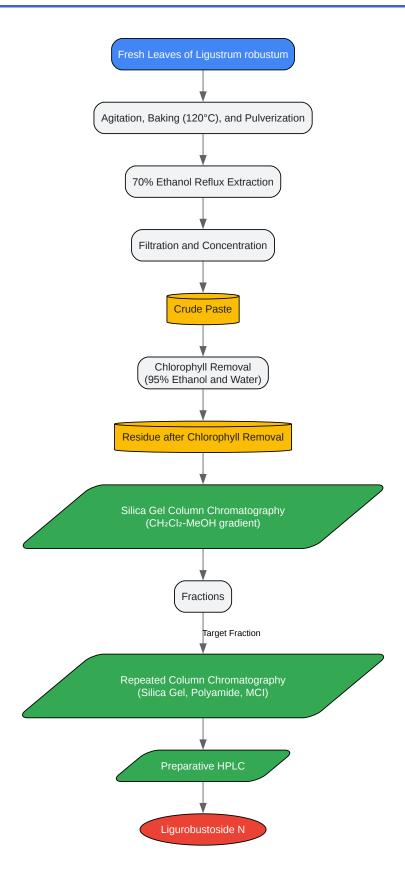
Bioactivity Data

Ligurobustoside N has demonstrated significant antioxidant activity. In a 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, it exhibited an IC₅₀ value in the range of 2.68 \pm 0.05 to 4.86 \pm 0.06 μ M, which was stronger than the positive control, L-(+)-ascorbic acid (IC₅₀: 10.06 \pm 0.19 μ M)[1].

Experimental Workflows and Signaling Pathways Isolation Workflow

The following diagram illustrates the general workflow for the isolation of **Ligurobustoside N** from the leaves of Ligustrum robustum.





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Isolation workflow for Ligurobustoside N.



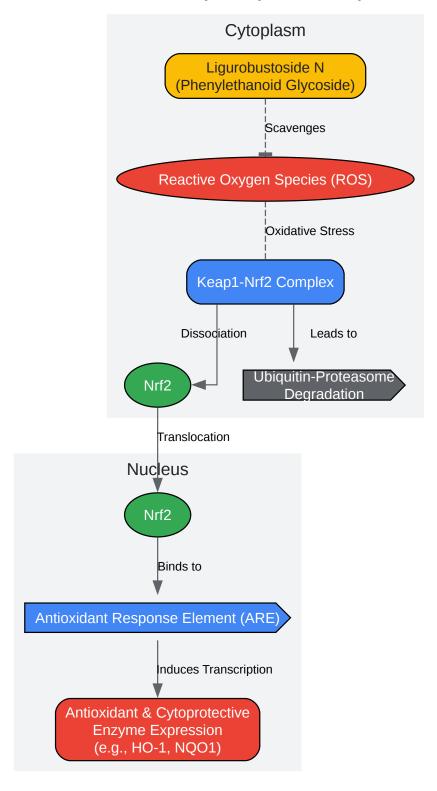
Putative Signaling Pathway for Phenylethanoid Glycosides

While specific signaling pathways for **Ligurobustoside N** have not been extensively elucidated, phenylethanoid glycosides as a class are known to exert their antioxidant and anti-inflammatory effects through the modulation of key cellular signaling pathways. A plausible mechanism of action involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response.

The diagram below illustrates a generalized model of how a phenylethanoid glycoside like **Ligurobustoside N** may activate the Nrf2 pathway.



Putative Nrf2 Activation by Phenylethanoid Glycosides



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Generalized Nrf2 activation by phenylethanoid glycosides.



Pathway Description:

- Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation by the ubiquitin-proteasome system.
- Oxidative stress, characterized by an increase in Reactive Oxygen Species (ROS), can
 disrupt the Keap1-Nrf2 interaction. Phenylethanoid glycosides like Ligurobustoside N can
 act as antioxidants, directly scavenging ROS.
- The dissociation of Nrf2 from Keap1 allows Nrf2 to translocate to the nucleus.
- In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes.
- This binding initiates the transcription of a battery of cytoprotective genes, including those
 encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone
 oxidoreductase 1 (NQO1), thereby enhancing the cell's defense against oxidative stress.

It is important to note that while this pathway is a plausible mechanism for the observed antioxidant effects of **Ligurobustoside N**, further specific research is required to confirm its direct modulation of the Nrf2 pathway.

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References

- 1. Phenylethanoid and Phenylmethanoid Glycosides from the Leaves of Ligustrum robustum and Their Bioactivities PMC [pmc.ncbi.nlm.nih.gov]
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